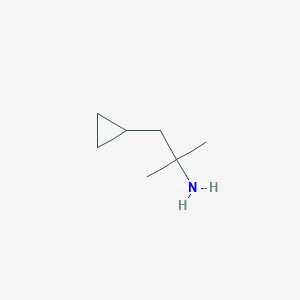
1-Cyclopropyl-2-methylpropan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-2-methylpropan-2-amine is an organic compound characterized by a cyclopropyl group attached to a central amine structure
Preparation Methods
The synthesis of 1-Cyclopropyl-2-methylpropan-2-amine typically involves the reaction of cyclopropylmethyl bromide with methylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. Industrial production methods may involve more complex setups, including the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-Cyclopropyl-2-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Substitution: The amine group can participate in substitution reactions with halides or other electrophiles, forming new carbon-nitrogen bonds.
Common reagents used in these reactions include sodium borohydride for reductions and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyclopropyl-2-methylpropan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of cyclopropyl-containing compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological conditions.
Mechanism of Action
The mechanism by which 1-Cyclopropyl-2-methylpropan-2-amine exerts its effects involves its interaction with specific molecular targets. The cyclopropyl group is known to stabilize carbocations, which can influence the compound’s reactivity and interaction with biological molecules. The amine group can form hydrogen bonds and participate in nucleophilic attacks, affecting various biochemical pathways .
Comparison with Similar Compounds
1-Cyclopropyl-2-methylpropan-2-amine can be compared with other cyclopropyl-containing amines such as cyclopropylamine and cyclopropylmethylamine. While these compounds share similar structural features, this compound is unique due to its specific substitution pattern, which can influence its reactivity and applications. Other similar compounds include:
Cyclopropylamine: A simpler structure with a single cyclopropyl group attached to an amine.
Cyclopropylmethylamine: Contains a cyclopropyl group attached to a methylamine structure.
Properties
Molecular Formula |
C7H15N |
|---|---|
Molecular Weight |
113.20 g/mol |
IUPAC Name |
1-cyclopropyl-2-methylpropan-2-amine |
InChI |
InChI=1S/C7H15N/c1-7(2,8)5-6-3-4-6/h6H,3-5,8H2,1-2H3 |
InChI Key |
OECNZQDBVMOWFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1CC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



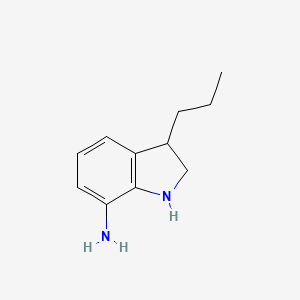
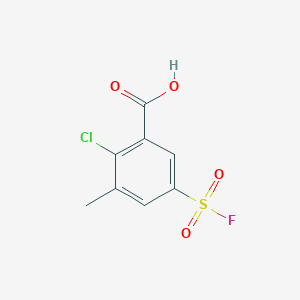

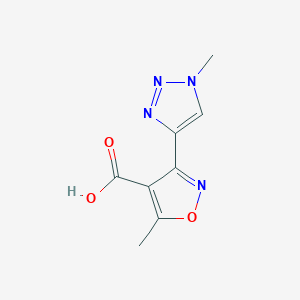
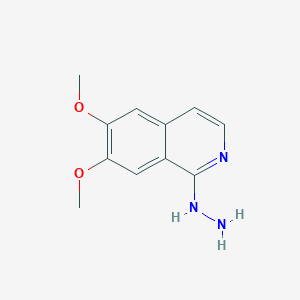
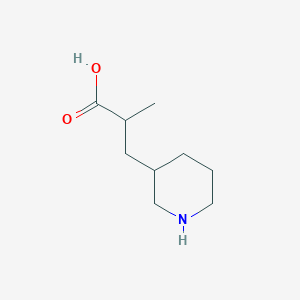
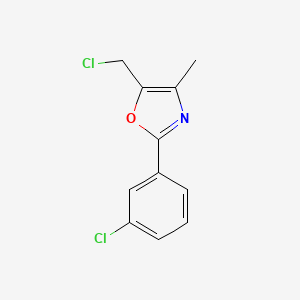
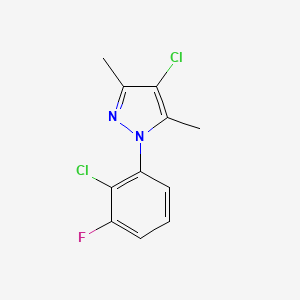

![2-[(1H-1,2,4-Triazol-1-yl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13204497.png)
![2-[5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine](/img/structure/B13204499.png)
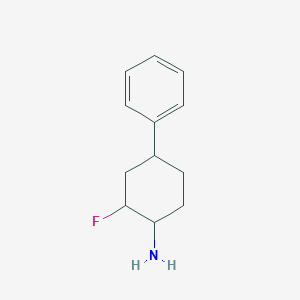
![(2S)-2-Amino-3,3-dimethyl-N-[(1S)-1-phenylethyl]butanamide](/img/structure/B13204519.png)
